molecular formula C10H5IO2 B3385338 1,4-Naphthalenedione, 5-iodo- CAS No. 62784-50-3

1,4-Naphthalenedione, 5-iodo-

Cat. No.: B3385338
CAS No.: 62784-50-3
M. Wt: 284.05 g/mol
InChI Key: UCYMWXPEWAVMNX-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 5-iodo- is an organic compound with the molecular formula C10H5IO2 It is a derivative of 1,4-naphthoquinone, where an iodine atom is substituted at the 5th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 5-iodo- can be synthesized through the iodination of 1,4-naphthoquinone. The typical synthetic route involves the reaction of 1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions. The reaction can be represented as follows:

C10H6O2+I2+KIO3C10H5IO2+KI+H2O\text{C}_{10}\text{H}_{6}\text{O}_{2} + \text{I}_{2} + \text{KIO}_{3} \rightarrow \text{C}_{10}\text{H}_{5}\text{IO}_{2} + \text{KI} + \text{H}_{2}\text{O} C10​H6​O2​+I2​+KIO3​→C10​H5​IO2​+KI+H2​O

Industrial Production Methods

Industrial production of 1,4-naphthalenedione, 5-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5-iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of naphthoquinone.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 5-iodo- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-naphthalenedione, 5-iodo- involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The iodine atom in the compound enhances its reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound without the iodine substitution.

    2-Bromo-1,4-Naphthoquinone: A similar compound with a bromine atom instead of iodine.

    1,4-Naphthoquinone, 2-chloro-: Another derivative with a chlorine atom.

Uniqueness

1,4-Naphthalenedione, 5-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-iodonaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYMWXPEWAVMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459923
Record name 1,4-Naphthalenedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62784-50-3
Record name 1,4-Naphthalenedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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